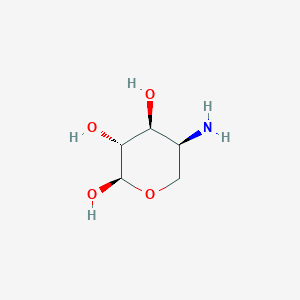
4-amino-4-deoxy-alpha-L-arabinopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-4-deoxy-alpha-L-arabinopyranose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important intermediate in various biochemical pathways and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-deoxy-alpha-L-arabinopyranose typically involves the reduction of 4-nitro-4-deoxy-alpha-L-arabinopyranose. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions generally include a solvent like ethanol and a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-4-deoxy-alpha-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Further reduction can lead to the formation of a hydroxylamine derivative.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions include nitroso, nitro, hydroxylamine, acylated, and alkylated derivatives .
Scientific Research Applications
4-amino-4-deoxy-alpha-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Medicine: It is investigated for its potential in developing new antibiotics and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-amino-4-deoxy-alpha-L-arabinopyranose involves its incorporation into bacterial cell walls. It modifies lipid A, a component of the bacterial outer membrane, thereby contributing to resistance against polymyxin and other cationic antimicrobial peptides. This modification reduces the binding affinity of these peptides, enhancing bacterial survival .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-4-deoxy-alpha-D-glucopyranose
- 4-amino-4-deoxy-alpha-D-galactopyranose
- 4-amino-4-deoxy-alpha-D-mannopyranose
Uniqueness
4-amino-4-deoxy-alpha-L-arabinopyranose is unique due to its specific role in bacterial resistance mechanisms. Unlike its similar compounds, it is specifically involved in the modification of lipid A, which is crucial for bacterial survival under antibiotic stress .
Properties
CAS No. |
734501-73-6 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4+,5+/m0/s1 |
InChI Key |
OEVMNXDFKAZCIM-QMKXCQHVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




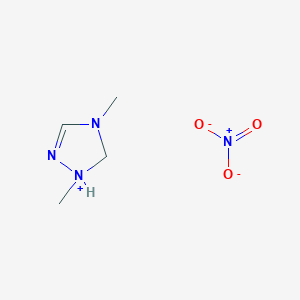
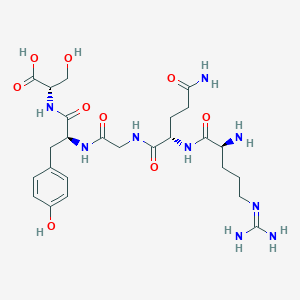
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
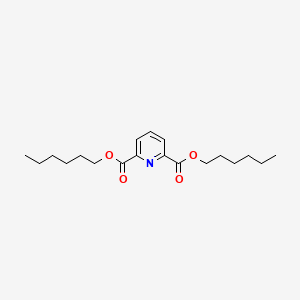
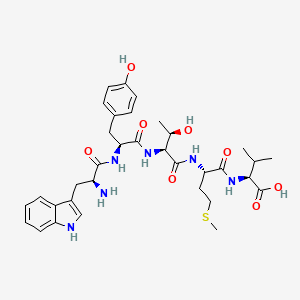
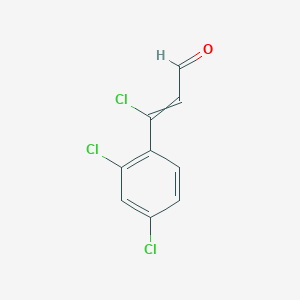
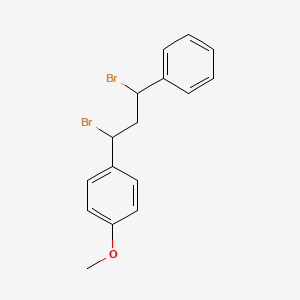

![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
